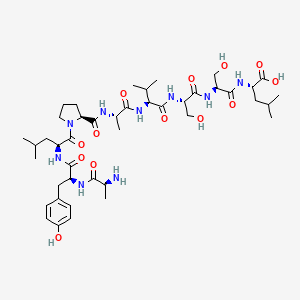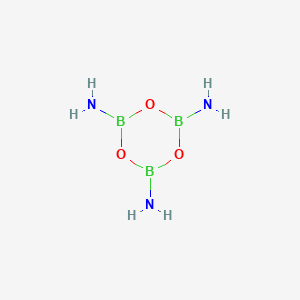![molecular formula C18H21F2NO3S B14192835 3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 918638-49-0](/img/structure/B14192835.png)
3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by its unique biphenyl structure with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the sulfonamide group, and subsequent functionalization with ethyl, difluoro, and hydroxybutyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the biphenyl core by coupling an aryl halide with an aryl boronic acid.
Nucleophilic Substitution: Introduction of the sulfonamide group can be achieved through nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and stability, while the hydroxybutyl group may facilitate cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl
Uniqueness
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and hydroxybutyl groups enhances its versatility in various applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
918638-49-0 |
|---|---|
Molekularformel |
C18H21F2NO3S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
4-(2,4-difluorophenyl)-2-ethyl-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21F2NO3S/c1-2-13-11-14(16-7-6-15(19)12-17(16)20)5-8-18(13)25(23,24)21-9-3-4-10-22/h5-8,11-12,21-22H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
RTOYPVYVGFAIHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)S(=O)(=O)NCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)





![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)

![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)




